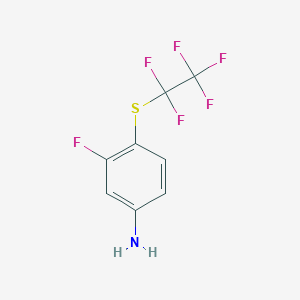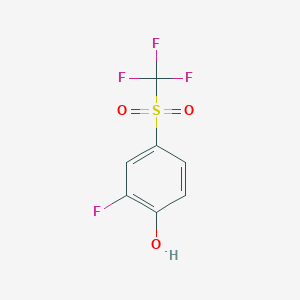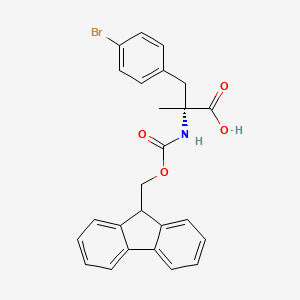
Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) is a useful research compound. Its molecular formula is C25H22BrNO4 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) is 479.07322 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
Fmoc-a-methyl-D-4-bromophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it can be incorporated into peptide chains by interacting with peptide synthetases, which are enzymes responsible for assembling amino acids into peptides. The Fmoc group protects the amino group of the compound, preventing unwanted side reactions during peptide synthesis. Additionally, the bromine atom in the phenylalanine side chain can participate in halogen bonding, influencing the overall structure and stability of the synthesized peptides .
Cellular Effects
The effects of Fmoc-a-methyl-D-4-bromophenylalanine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, Fmoc-a-methyl-D-4-bromophenylalanine can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This can result in altered gene expression patterns and metabolic shifts within the cell. The presence of the bromine atom can also affect the compound’s interaction with cellular receptors and transporters, further influencing cellular responses .
Molecular Mechanism
At the molecular level, Fmoc-a-methyl-D-4-bromophenylalanine exerts its effects through various binding interactions with biomolecules. The Fmoc group allows for selective binding to peptide synthetases, facilitating the incorporation of the compound into peptide chains. The bromine atom in the phenylalanine side chain can form halogen bonds with other biomolecules, stabilizing the peptide structure and enhancing its binding affinity to target proteins. Additionally, Fmoc-a-methyl-D-4-bromophenylalanine can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-a-methyl-D-4-bromophenylalanine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-a-methyl-D-4-bromophenylalanine is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the Fmoc group, reducing the compound’s effectiveness in peptide synthesis. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity and influence cellular processes over extended periods, provided that it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of Fmoc-a-methyl-D-4-bromophenylalanine vary with different dosages in animal models. At low doses, the compound can be effectively incorporated into peptides without causing significant toxicity or adverse effects. At higher doses, Fmoc-a-methyl-D-4-bromophenylalanine can exhibit toxic effects, including disruption of cellular function and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of optimizing dosage levels in experimental settings to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
Fmoc-a-methyl-D-4-bromophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into peptides. The compound can be metabolized by peptide synthetases, which catalyze the formation of peptide bonds between amino acids. Additionally, the bromine atom in the phenylalanine side chain can influence the compound’s interaction with metabolic enzymes, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues, highlighting the compound’s role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of Fmoc-a-methyl-D-4-bromophenylalanine within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and localization within cells. Once inside the cell, Fmoc-a-methyl-D-4-bromophenylalanine can accumulate in specific cellular compartments, where it interacts with target proteins and enzymes. The distribution of the compound within tissues can also influence its overall effectiveness, with higher concentrations in target tissues leading to more pronounced biochemical effects .
Eigenschaften
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZPFIZDGCWIL-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
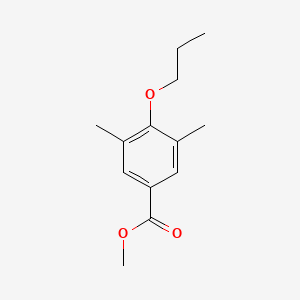

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

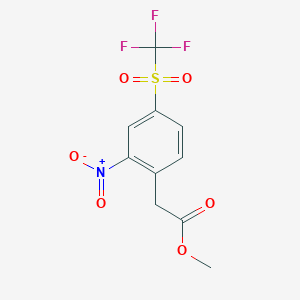
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

